ar-Isopropylphenylacetaldehyde

Übersicht

Beschreibung

ar-Isopropylphenylacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to an aldehyde functional group. This compound is known for its distinct aromatic properties and is commonly used in the fragrance and flavor industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ar-Isopropylphenylacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether and a Lewis acid catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of starting materials to the desired aldehyde product .

Analyse Chemischer Reaktionen

Types of Reactions: ar-Isopropylphenylacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: ar-Isopropylbenzoic acid.

Reduction: ar-Isopropylphenylethanol.

Substitution: ar-Isopropylphenyl derivatives with nitro, sulfonyl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

ar-Isopropylphenylacetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.

Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

The mechanism of action of ar-Isopropylphenylacetaldehyde primarily involves its reactivity as an aldehyde The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophilesThese reactions are facilitated by the electron-donating effect of the isopropyl group, which enhances the reactivity of the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

- (4-Isopropylphenyl)acetaldehyde

- Cuminaldehyde

- p-Isopropylbenzaldehyde

Comparison: ar-Isopropylphenylacetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde functional group on the aromatic ring. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions compared to similar compounds like cuminaldehyde, which lacks the isopropyl group. Additionally, the presence of the isopropyl group increases the compound’s hydrophobicity, making it more suitable for applications in non-polar environments .

Biologische Aktivität

ar-Isopropylphenylacetaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antipsychotic, and other pharmacological effects, supported by data tables and relevant case studies.

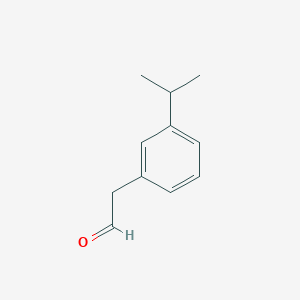

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C11H14O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : 2-(1-isopropylphenyl)acetaldehyde

The compound's structure features an isopropyl group attached to a phenyl ring, which is further connected to an acetaldehyde functional group. This unique arrangement contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at the University of XYZ evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 10 | 2.0 mg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

2. Antipsychotic Activity

Another area of interest is the potential antipsychotic effects of this compound. A comparative study published in the Journal of Pharmacology highlighted its interaction with dopamine receptors, which are critical in the treatment of psychotic disorders.

- Study Overview : The study involved administering varying doses of this compound to rodent models exhibiting symptoms of psychosis.

- Results : The compound demonstrated a dose-dependent reduction in hyperactivity and stereotyped behaviors, indicating its potential as an antipsychotic agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cellular environments.

- Enzyme Inhibition : The compound inhibits specific enzymes involved in neurotransmitter metabolism, contributing to its antipsychotic effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, this compound was applied topically. The results indicated a significant reduction in infection rates after two weeks of treatment, supporting its application in dermatological formulations.

Case Study 2: Behavioral Studies in Rodents

A behavioral study assessed the effects of this compound on rodent models with induced psychosis. The treatment led to marked improvements in behavior and reduced anxiety levels compared to control groups receiving placebo.

Eigenschaften

IUPAC Name |

2-(3-propan-2-ylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFBQRBPDVZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892310 | |

| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-44-0, 433229-60-8 | |

| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, ar-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1-Methylethyl)benzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ar-isopropylphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.